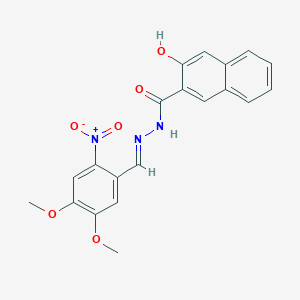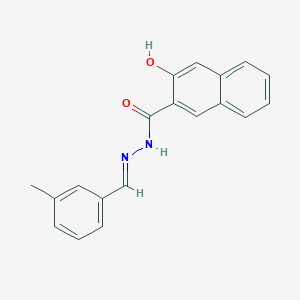![molecular formula C16H11N3O4 B325644 2-[(E)-[1-(3-NITROPHENYL)ETHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B325644.png)
2-[(E)-[1-(3-NITROPHENYL)ETHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-[1-(3-NITROPHENYL)ETHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a nitrophenyl group and an isoindole core, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[1-(3-NITROPHENYL)ETHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the condensation of 3-nitrobenzaldehyde with phthalimide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-[1-(3-NITROPHENYL)ETHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted isoindole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[(E)-[1-(3-NITROPHENYL)ETHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(E)-[1-(3-NITROPHENYL)ETHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(1-{4-nitrophenyl}ethylidene)amino]-1H-isoindole-1,3(2H)-dione
- 2-[(1-{2-nitrophenyl}ethylidene)amino]-1H-isoindole-1,3(2H)-dione
- 2-[(1-{3-nitrophenyl}ethylidene)amino]-1H-indole-1,3(2H)-dione
Uniqueness
2-[(E)-[1-(3-NITROPHENYL)ETHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the specific positioning of the nitrophenyl group, which influences its chemical reactivity and biological activity. The presence of the isoindole core also contributes to its distinct properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C16H11N3O4 |
|---|---|
Molekulargewicht |
309.28 g/mol |
IUPAC-Name |
2-[(E)-1-(3-nitrophenyl)ethylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C16H11N3O4/c1-10(11-5-4-6-12(9-11)19(22)23)17-18-15(20)13-7-2-3-8-14(13)16(18)21/h2-9H,1H3/b17-10+ |
InChI-Schlüssel |
VTQDTLUPAGAQMX-LICLKQGHSA-N |
Isomerische SMILES |
C/C(=N\N1C(=O)C2=CC=CC=C2C1=O)/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES |
CC(=NN1C(=O)C2=CC=CC=C2C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC(=NN1C(=O)C2=CC=CC=C2C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



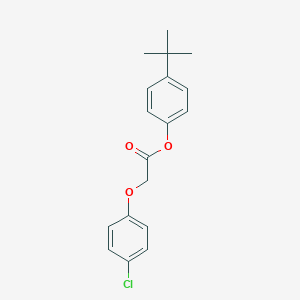
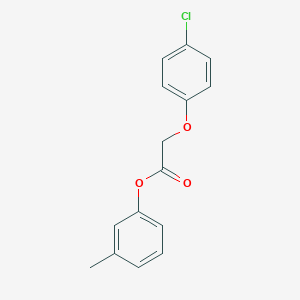
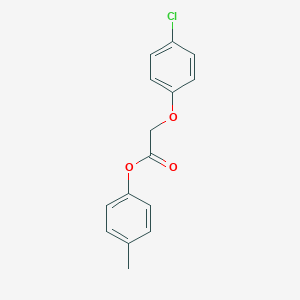
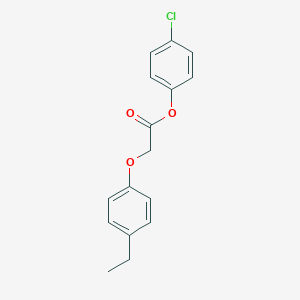
![N'-[(5-bromo-2-thienyl)methylene]-2-chlorobenzohydrazide](/img/structure/B325571.png)
![2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione](/img/structure/B325572.png)
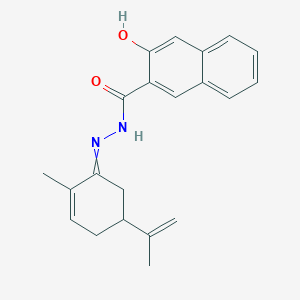
![3-hydroxy-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)propyl]naphthalene-2-carbohydrazide](/img/structure/B325574.png)


![3-hydroxy-N'-[(4-methoxy-1-naphthyl)methylene]-2-naphthohydrazide](/img/structure/B325580.png)
